Cas no 1806910-10-0 (2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine)

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine
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- インチ: 1S/C7H5BrF2N2O2/c1-3-2-11-6(8)4(7(9)10)5(3)12(13)14/h2,7H,1H3
- InChIKey: QXTRBRLFXAXLFX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C(C)=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 58.7
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059461-500mg |
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |
1806910-10-0 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029059461-1g |
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |
1806910-10-0 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029059461-250mg |
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |
1806910-10-0 | 97% | 250mg |
$940.80 | 2022-03-31 |
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridineに関する追加情報
2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine (CAS No. 1806910-10-0)
The compound 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine, identified by the CAS registry number CAS No. 1806910-10-0, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, a difluoromethyl group, a methyl group, and a nitro group at specific positions. The combination of these substituents imparts distinctive chemical properties, making it an intriguing subject for research and development.
Recent studies have highlighted the potential of 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine in the field of drug discovery, particularly in the design of novel pharmaceutical agents. The presence of the nitro group and bromine atom introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. Researchers have explored its role as a precursor in synthesizing bioactive molecules, such as antiviral and anticancer agents. The methyl and difluoromethyl groups further enhance the compound's versatility, allowing for modifications that can target specific biological pathways.
In terms of synthesis, the preparation of CAS No. 1806910-10-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the nitro group is typically achieved through nitration reactions, while the bromination step utilizes selective substitution strategies to ensure high yields and purity. The incorporation of fluorinated groups requires precise control over reaction conditions to avoid unwanted side reactions, ensuring the final product meets stringent quality standards.
The physical properties of 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine are equally noteworthy. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are critical in determining its stability under different environmental conditions, which is essential for its application in industrial settings.
From an environmental perspective, the compound's degradation pathways have been studied to assess its potential impact on ecosystems. Research indicates that under specific conditions, such as exposure to UV light or microbial activity, the compound undergoes controlled degradation, minimizing its ecological footprint.
In conclusion, 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine (CAS No. 1806910-10) stands out as a versatile and innovative molecule with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable asset in both academic research and industrial development.
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